2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole oxalate
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Overview
Description
2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole oxalate is an organic compound that features a naphthalene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole oxalate typically involves the reaction of naphthalene derivatives with imidazole precursors under specific conditions. One common method involves the use of 2-naphthol as a starting material, which undergoes a series of reactions to form the desired imidazole derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted imidazole compounds.
Scientific Research Applications
2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole oxalate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalene ring and a triazole ring, similar to the imidazole ring in 2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole oxalate.
Bis(2,4,6-trichlorophenyl) oxalate: This compound contains an oxalate group, similar to this compound.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N2O4-2 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalate |
InChI |
InChI=1S/C13H12N2.C2H2O4/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13;3-1(4)2(5)6/h1-6,9H,7-8H2,(H,14,15);(H,3,4)(H,5,6)/p-2 |
InChI Key |
LSGXLXVKKUXDTD-UHFFFAOYSA-L |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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